molecular formula C₂₀H₁₃F₆N₃O₄S B1154370 (R)-Monepantel Sulfone

(R)-Monepantel Sulfone

Cat. No.: B1154370
M. Wt: 505.39
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-Monepantel Sulfone is the major active metabolite of the anthelmintic drug Monepantel, an amino-acetonitrile derivative (AAD) . This compound is of significant interest in veterinary parasitology research. Following the administration of Monepantel to animals, this compound is rapidly formed and becomes the predominant chemical entity in the bloodstream, exhibiting anthelmintic activity comparable to the parent molecule . Its pharmacokinetic profile is characterized by a longer residence time in the body, making it crucial for efficacy and residue studies . The primary mechanism of action for this class of compounds involves acting as a positive allosteric modulator of specific nicotinic acetylcholine receptors (nAChRs) in nematodes, particularly the DEG-3/DES-2 subfamily (e.g., Hco-MPTL-1, ACR-23) . This interaction leads to spastic paralysis and death of gastrointestinal nematodes. A key feature of this compound is its activity against nematode strains that have developed resistance to other major anthelmintic classes like benzimidazoles, levamisole, and macrocyclic lactones . Researchers utilize this compound for analytical method development, validation (AMV), and as a Quality Control (QC) standard during commercial production or regulatory submissions like Abbreviated New Drug Applications (ANDA) . This product is provided for research purposes only and is not intended for diagnostic or therapeutic human use.

Properties

Molecular Formula

C₂₀H₁₃F₆N₃O₄S

Molecular Weight

505.39

Synonyms

(R)-N-(2-Cyano-1-(5-cyano-2-(trifluoromethyl)phenoxy)propan-2-yl)-4-((trifluoromethyl)sulfonyl)benzamide; 

Origin of Product

United States

Molecular Basis of Action of R Monepantel Sulfone

Cellular and Physiological Consequences of Target Interaction

The physiological effects of monepantel (B609222) derivatives are a direct result of their interaction with specific nematode ion channels. The differential ability of the (S) and (R) enantiomers to modulate these channels explains their contrasting anthelmintic profiles.

Disruption of Ion Homeostasis and Cellular Depolarization

The primary target of (S)-Monepantel is a unique, nematode-specific subfamily of nicotinic acetylcholine (B1216132) receptors (nAChRs), such as the ACR-23 receptor in Caenorhabditis elegans and its homolog, MPTL-1, in the parasitic nematode Haemonchus contortus. cambridge.orgnih.govnih.govnih.gov (S)-Monepantel acts as a positive allosteric modulator and, at higher concentrations, a direct agonist of these channels. sciquest.org.nz Its binding locks the channel in an open state that cannot be closed. sciquest.org.nz

This irreversible opening leads to a constant, uncontrolled influx of cations (primarily Na⁺ and K⁺) into the nematode's muscle cells. nih.gov This massive ion flux disrupts cellular ion homeostasis and leads to a sustained depolarization of the muscle cell membrane. sciquest.org.nznih.gov The (R)-enantiomer, being unable to effectively activate the channel, does not cause this characteristic ion influx or cellular depolarization, which is the foundational reason for its lack of nematicidal effect. medchemexpress.comnih.gov

Impact on Nematode Neuromuscular Function and Paralysis

The cellular depolarization induced by (S)-Monepantel and its active sulfone metabolite has immediate and catastrophic consequences for the nematode's neuromuscular system. The sustained depolarization triggers hypercontraction of the body wall muscles, leading to spastic paralysis. cambridge.orgresearchgate.net This irreversible paralysis prevents the nematode from feeding, moving, and maintaining its position within the host's gastrointestinal tract, ultimately leading to its expulsion and death. sciquest.org.nz Because the (R)-enantiomer does not induce the requisite channel opening and depolarization, it fails to cause this paralytic effect. d-nb.infonih.gov

Exploration of Secondary Cellular Effects

The primary molecular action of anthelmintic amino-acetonitrile derivatives (AADs) through the ACR-23/MPTL-1 channel is well-established. Distinct secondary cellular effects in nematodes resulting from this specific interaction are not widely described in scientific literature. Some studies on non-nematode systems, such as human cancer cells, have reported that monepantel can induce effects like autophagy and inhibition of the mTOR signaling pathway. nih.gov However, these effects were observed with both the (S)- and the nematode-inactive (R)-enantiomer, indicating that these actions are mediated by a different, non-stereospecific mechanism unrelated to the anthelmintic target in nematodes. nih.gov Therefore, within the context of its nematicidal action, the cellular consequences appear to be directly and predominantly linked to the primary effect of ion channel hyper-activation.

Ligand Binding and Structural Dynamics

The precise structural interactions between the monepantel enantiomers and their receptor target provide a clear molecular explanation for their differential activities.

Cryo-Electron Microscopy (Cryo-EM) Studies of Receptor-Ligand Complexes

Cryo-electron microscopy (Cryo-EM) studies of the C. elegans ACR-23 receptor have provided high-resolution insights into the binding mechanism. nih.govembopress.org These studies show that (S)-Monepantel binds to an allosteric site located in the transmembrane domain (TMD) of the receptor, at the interface between subunits. nih.gov The binding pocket is formed by the M1, M2, and M3 helices of adjacent subunits. nih.gov When (S)-Monepantel wedges into this cleft, it physically pushes the pore-lining M2 helix outward, causing a rotation and dilation of the ion conduction pore, thereby opening the channel. nih.govembopress.org

These structural studies also offer a definitive explanation for the inactivity of the (R)-enantiomer. nih.gov The stereocenter of the molecule is crucial for the correct orientation within the binding pocket. For the active (S)-enantiomer, the more hydrophobic methyl group points into the interior of the binding pocket, interacting directly with residues on the M2 helix to efficiently induce the conformational change required for channel opening. In contrast, if the inactive (R)-enantiomer were to bind, its more hydrophilic cyano (-CN) group would be oriented towards this interior hydrophobic pocket. This unfavorable interaction makes the (R)-enantiomer far less efficient at inducing the necessary structural changes in the M2 helix, thus failing to open the channel and elicit an anthelmintic effect. nih.gov

Molecular Docking and Modeling of (R)-Monepantel Sulfone Interactions

The anthelmintic activity of the amino-acetonitrile derivative (AAD) class, including monepantel and its primary active metabolite, monepantel sulfone, is predicated on their interaction with a unique, nematode-specific clade of nicotinic acetylcholine receptors (nAChRs). nih.govnih.gov Recent advancements in cryo-electron microscopy (cryo-EM) have provided unprecedented, high-resolution insights into how these compounds bind to their target, primarily the ACR-23 receptor in the model organism Caenorhabditis elegans. nih.govembopress.org While these detailed structural studies have been conducted on the active (S)-enantiomer of monepantel, they provide a robust framework for understanding the stereospecific nature of this interaction and the likely behavior of the (R)-enantiomer and its sulfone metabolite.

Monepantel acts as a positive allosteric modulator, binding to a site on the receptor distinct from the classical neurotransmitter binding site. nih.govnih.gov This allosteric binding site is located within the transmembrane domain (TMD) of the ACR-23 receptor, which is a homo-pentameric channel. nih.govembopress.org Specifically, one monepantel molecule binds to each of the five inter-subunit interfaces in the TMD. nih.govembopress.org

The binding pocket is a cleft formed between the M3 helix of one subunit (the principal (+) face) and the M1 helix of the adjacent subunit (the complementary (-) face). nih.gov The monepantel molecule effectively acts as a wedge in this interface. nih.govrcsb.org This "wedging" action induces a conformational change in the receptor, causing an outward movement and slight clockwise rotation of the pore-lining M2 helices. nih.gov This movement widens the constrictions within the ion conduction pore, leading to the opening of the channel. nih.govrcsb.org The uncontrolled influx of ions through the permanently opened channels leads to depolarization of muscle cells, causing spastic paralysis and eventual death of the nematode. researchgate.net

Detailed modeling based on the cryo-EM structures has identified the specific amino acid residues of the ACR-23 receptor that form critical interactions with the (S)-monepantel molecule. These interactions are crucial for the stable binding and subsequent activation of the channel.

Table 1: Key Interacting Residues of C. elegans ACR-23 with (S)-Monepantel
Monepantel MoietyInteracting ACR-23 ResidueSubunit HelixInteraction Type
Phenoxy R1 Group (CN)Residues from Cys-loop & M2-M3 loopExtracellular DomainSpatial filling/stabilization
Phenoxy R3 Group (CF3)Asn 248-Hydrogen Bonding
Leu 247-Hydrophobic Interaction
General StructureMet 299M3(+)Binding/Coordination
Tyr 313M1(-)Binding/Coordination

The stereochemistry of monepantel is critical for its activity. The anthelmintic effect is exerted by the (S)-enantiomer. nih.gov Structural models offer a clear explanation for this specificity; the precise three-dimensional arrangement of the (S)-enantiomer is required for optimal fitting and full occupation of the allosteric binding site. nih.gov

Conversely, the (R)-enantiomer of monepantel is inactive as an anthelmintic agonist. nih.govresearchgate.net Electrophysiological studies have shown that the (R)-enantiomer does not activate the channel but instead acts as an inhibitor, reducing the ion currents when the receptor is stimulated. nih.govresearchgate.net While a specific cryo-EM structure of the (R)-enantiomer bound to the receptor is not available, the existing models suggest that its mirror-image configuration would prevent it from correctly orienting within the binding pocket to induce the conformational change necessary for channel opening. Its ability to occupy the site without activating it provides a basis for its observed inhibitory effect.

This compound is the sulfone metabolite of this inactive enantiomer. Monepantel is rapidly metabolized in vivo to its sulfone derivative, which is considered the major and equally active entity for the (S)-enantiomer. nih.govresearchgate.net By extension, this compound is the metabolite of the inactive (R)-enantiomer. Docking and modeling studies based on the parent compound strongly suggest that this compound would also be unable to effectively activate the receptor and would likely retain the inhibitory characteristics of its parent (R)-enantiomer due to the same steric hindrance in the allosteric binding site.

Mechanisms of Anthelmintic Resistance to R Monepantel Sulfone

Genetic Basis of Resistance Development

The foundation of resistance to (R)-Monepantel Sulfone lies in the selection of nematodes with genetic traits that confer a survival advantage in the presence of the drug. These traits are heritable and become more prevalent in a population under continuous drug pressure.

The primary molecular target of monepantel (B609222) is the MPTL-1 receptor, a nematode-specific nicotinic acetylcholine (B1216132) receptor (nAChR) subunit belonging to the DEG-3 subfamily. nih.govnih.govmerckvetmanual.com The gene encoding this receptor, mptl-1, is a major locus for resistance-conferring mutations. nih.gov Studies in multiple nematode species, including Haemonchus contortus and Teladorsagia circumcincta, have identified a variety of mutations and polymorphisms within the mptl-1 gene that are associated with resistance. nih.govnih.gov

These genetic alterations often result in a non-functional or absent receptor, rendering the parasite insensitive to the drug. nih.gov Research on a highly resistant field-derived isolate of H. contortus revealed multiple distinct mutations in the Hco-mptl-1 gene. nih.govnih.gov The most common mutation was the retention of intron 15, which introduces a premature stop codon, leading to a truncated protein lacking essential transmembrane domains. nih.govnih.gov Similarly, studies on T. circumcincta have identified different mutations in the Tci-mptl-1 gene in resistant strains, also resulting in truncated gene products. nih.govnih.gov

More recent investigations in H. contortus have identified novel polymorphisms in exon 11 of the mptl-1 gene in resistant individuals. nih.gov These include a 6-base-pair deletion and a 3-base-pair insertion, both of which are predicted to cause amino acid changes in a critical transmembrane domain of the MPTL-1 protein. nih.gov The presence of multiple, independent mutations within the same target gene, even within a single resistant population, highlights the diverse genetic pathways that can lead to the same resistance phenotype. nih.gov This genetic diversity may contribute to the rapid emergence of monepantel resistance observed in the field. nih.gov

Table 1: Examples of Resistance-Associated Mutations in the mptl-1 Gene
Nematode SpeciesGeneType of MutationPredicted ConsequenceReference
Haemonchus contortusHco-mptl-1Intron 15 retentionPremature stop codon, truncated protein nih.govnih.gov
Haemonchus contortusHco-mptl-16-bp deletion in exon 11Amino acid change in transmembrane domain 2 (TMD2) nih.gov
Haemonchus contortusHco-mptl-13-bp insertion in exon 11Amino acid change in transmembrane domain 2 (TMD2) nih.gov
Teladorsagia circumcinctaTci-mptl-129-bp insertion in exon 10Premature stop codon, loss of TMD3 and TMD4 nih.gov
Teladorsagia circumcinctaTci-mptl-115-bp in-frame deletion in exon 14Shortened protein, 5 amino acid loss nih.gov

Beyond single nucleotide polymorphisms (SNPs) and small insertions, larger structural variations such as gene deletions can also underlie resistance. Deletions affecting critical exons of the mptl-1 gene have been identified as putative causal mutations for monepantel resistance. nih.gov For instance, a deletion in exon 11 of the Hco-mptl-1 gene has been strongly associated with the resistance phenotype in H. contortus. nih.gov

In T. circumcincta, researchers have observed various structural changes, including an in-frame deletion of 15 base pairs in exon 14 and a larger insertion of 29 base pairs in exon 10. nih.gov The latter introduces a premature stop codon, effectively deleting the subsequent exons and the crucial third and fourth transmembrane domains of the receptor protein. nih.gov These deletion and insertion events disrupt the open reading frame or remove essential functional domains of the protein, leading to a loss of function that is mechanistically equivalent to other null mutations.

To identify the specific genomic regions associated with resistance, researchers have employed advanced genetic mapping techniques. Extreme-Quantitative Trait Locus (X-QTL) mapping has been successfully used to pinpoint the genetic loci under selection by monepantel in H. contortus. nih.govnih.gov This approach involves sequencing pools of individuals from the extremes of a phenotypic distribution (i.e., highly resistant vs. highly susceptible) and identifying genomic regions with significant differences in allele frequencies.

Using X-QTL mapping on a cross between monepantel-resistant and -susceptible H. contortus isolates, a strong selection signal was detected on chromosome 2. nih.govnih.gov This genomic region harbors the mptl-1 gene, as well as two related genes, deg-3 and des-2, which are also members of the DEG-3 subfamily of nAChR subunits. nih.govnih.gov The identification of this specific locus confirms that a single major region containing the target gene is involved in monepantel resistance in this parasite. nih.gov This powerful genomic approach not only validates the role of mptl-1 but also helps to identify novel variants and provides a broader understanding of the genetic architecture of resistance. nih.govnih.gov

Table 2: Summary of Extreme-QTL Mapping Findings for Monepantel Resistance
Nematode SpeciesMapping TechniqueChromosome IdentifiedKey Genes in LocusReference
Haemonchus contortusExtreme-QTL (X-QTL) MappingChromosome 2mptl-1, deg-3, des-2 nih.govnih.gov

Biochemical and Cellular Mechanisms of Resistance

Genetic alterations translate into biochemical and cellular changes that allow the parasite to survive drug exposure. These mechanisms often involve modification of the drug target or enhanced detoxification of the compound.

The various mutations identified in the mptl-1 gene directly impact the MPTL-1 protein at the cellular level. nih.gov Insertions, deletions, and intron retention events frequently lead to frameshifts or premature stop codons. nih.govnih.gov This results in the translation of truncated, non-functional proteins that are unable to form a proper ion channel or bind the drug. nih.gov For example, mutations that cause the loss of one or more transmembrane domains prevent the receptor from anchoring correctly in the cell membrane, thereby eliminating the drug's target site. nih.govnih.gov

Even when a full-length protein is produced, polymorphisms can alter its conformation, potentially reducing its binding affinity for this compound. nih.gov The consequence of these alterations is a significant reduction in the abundance of functional MPTL-1 receptors on the surface of nematode cells, leading to a state of insensitivity to the drug. nih.govnih.gov

In addition to target-site modification, some parasites develop resistance by increasing their capacity to metabolize and detoxify anthelmintics. nih.gov This is a non-specific mechanism that can contribute to resistance against various drug classes. nih.gov Research comparing monepantel metabolism in susceptible and resistant strains of H. contortus has provided evidence for this mechanism. nih.gov

Enhanced Drug Metabolism Pathways in Resistant Parasites

Role of Phase I Biotransformation Enzymes

Phase I biotransformation enzymes are critical in the detoxification of foreign compounds, including anthelmintics. In nematodes resistant to monepantel, these enzymes can play a role in reducing the efficacy of its active sulfone metabolite. Research suggests that resistant strains of nematodes, such as Haemonchus contortus, may exhibit enhanced metabolic capabilities. nih.gov This can involve the upregulation of detoxification enzymes like cytochromes P450 (CYPs). An in vitro study investigating the impact of detoxification pathway inhibitors found that piperonyl butoxide (PBO), a Phase I metabolism inhibitor, increased the IC50 (a measure of drug potency) of monepantel. researcher.life This suggests that Phase I enzymes are involved in converting monepantel to its more active sulfone form, and alterations in this process could contribute to resistance by affecting the concentration of the active compound at its target site. researcher.life

Differential Metabolite Profiles in Resistant Strains

The altered activity of biotransformation enzymes in resistant nematodes leads to different metabolite profiles compared to susceptible strains. nih.gov Studies on Haemonchus contortus have shown that resistant strains produce a greater variety of monepantel metabolites than susceptible strains. nih.gov This increased metabolic turnover is a key indicator of a detoxification-based resistance mechanism. By converting this compound into other, less active metabolites, the parasite effectively reduces the intracellular concentration of the drug. One study identified four monepantel metabolites in H. contortus and noted that the resistant strain formed more types of these metabolites compared to the sensitive strain. nih.gov This differential metabolic activity underscores the parasite's ability to adapt to and neutralize the anthelmintic compound, providing a biochemical basis for the observed resistance.

Modulated Drug Efflux Mechanisms

Overexpression or Altered Function of ABC Transporters (e.g., P-glycoproteins, MRPs)

ATP-binding cassette (ABC) transporters, including P-glycoproteins (P-gps) and multidrug resistance-associated proteins (MRPs), are membrane pumps that actively efflux a wide range of substances from cells. mdpi.comnih.govnih.gov These transporters are a well-established mechanism of drug resistance in various organisms, including parasitic nematodes. nih.gov In the context of monepantel resistance, the overexpression of ABC transporter genes can lead to increased efflux of this compound from the nematode's cells, preventing it from reaching its target. mdpi.com

Studies have demonstrated that exposure of H. contortus larvae to monepantel can induce the transcription of multiple ABC transporter genes, particularly P-glycoproteins like pgp-11. nih.govresearchgate.net This upregulation suggests a protective role for these transporters. nih.gov The increased presence of these efflux pumps in the cell membrane enhances the removal of the anthelmintic, thereby lowering its intracellular concentration and contributing to the parasite's survival. mdpi.com While the primary resistance mechanism for some drug classes, like macrocyclic lactones, is strongly linked to P-gps, their involvement in resistance to other drug classes, including the amino-acetonitrile derivatives like monepantel, is an active area of research. uq.edu.aumdpi.com It is thought that these transporters can contribute to a multidrug resistance phenotype by non-specifically extruding various xenobiotics. mdpi.comnih.gov

Table 1: Selected ABC Transporter Genes Upregulated in Response to Monepantel Exposure in Haemonchus contortus

Gene Transporter Type Observation
pgp-11 P-glycoprotein Significantly higher transcription following in vitro exposure to monepantel. nih.gov
pgp-12 P-glycoprotein Increased transcription following in vitro exposure to monepantel. nih.gov

Evolutionary and Population Genetics of Resistance

Selection Pressures and Rapid Emergence of Resistance in Field Isolates

The intensive use of anthelmintics in livestock creates strong selection pressure that favors the survival and reproduction of resistant parasites. researchgate.net Monepantel was introduced as a novel anthelmintic class to combat widespread resistance to older drugs. However, resistance to monepantel was reported in the field within a few years of its introduction. inia.uy This rapid emergence suggests that alleles conferring resistance may have been present at a low frequency in the parasite population even before the drug was widely used.

Factors contributing to the rapid selection for resistance include suppressive treatment strategies, where animals are treated frequently at short intervals. researchgate.net One study demonstrated that monthly suppressive treatments with monepantel led to a rapid selection for resistant Haemonchus contortus. researchgate.net The efficacy of the drug dropped from over 97% to as low as 28% over a six-month period. researchgate.net Sub-optimal dosing can also contribute to selection pressure by allowing worms with partial resistance to survive. nih.gov The high reproductive capacity and short generation time of gastrointestinal nematodes further accelerate the spread of resistance alleles throughout the population once they are selected. nih.gov

Population Structure and Genetic Divergence of Resistant Nematode Populations

The population genetics of anthelmintic resistance examines the genetic variation within and between parasite populations to understand how resistance evolves and spreads. Studies on monepantel-resistant nematode populations have revealed genetic divergence between resistant and susceptible isolates. This divergence is often characterized by a reduction in genetic diversity in the resistant populations, a hallmark of a selective sweep where a beneficial resistance allele rapidly increases in frequency.

Research on H. contortus has identified specific genetic markers associated with monepantel resistance, such as polymorphisms in the mptl-1 gene, which encodes a subunit of the drug's target receptor. researchgate.net The frequency of these resistance-associated alleles is significantly higher in resistant populations. For example, wild-type alleles at the mptl-1 gene were found at frequencies as low as 11.1% in resistant populations, compared to 100% in susceptible isolates. researchgate.net Analysis of population structure can reveal the extent of gene flow between different parasite populations, which is a critical factor in the geographic spread of resistance. nih.govnsf.gov Understanding the genetic makeup and divergence of resistant populations is essential for developing molecular diagnostic tools to monitor resistance and for designing strategies to mitigate its spread. nih.gov

Table 2: Compound Names Mentioned

Compound Name
This compound
Monepantel

Interplay Between Pre-existing Resistance and this compound Resistance

The emergence of resistance to monepantel, and by extension its active sulfone metabolite, does not occur in a vacuum. It often arises in parasite populations already subjected to decades of selection pressure from other anthelmintic classes. nih.gov The history of anthelmintic use on a given farm and the resulting pre-existing resistance patterns to older drug classes, such as benzimidazoles (BZs), macrocyclic lactones (MLs), and levamisole (B84282) (LEV), can have a complex interplay with the development of resistance to newer compounds like monepantel. nih.govnih.gov

A key feature of monepantel upon its release was its high efficacy against nematode strains that were already resistant to the three main broad-spectrum anthelmintic classes. cambridge.org This indicated that its novel mode of action, targeting a specific subset of nicotinic acetylcholine receptors (nAChRs), was distinct from the resistance mechanisms that had evolved against other drugs. cambridge.orgnih.gov Consequently, there is no evidence of direct cross-resistance where the same mechanism confers resistance to both older drugs and monepantel. nih.govdovepress.com

However, research indicates that the genetic background of parasite populations, particularly their history of multi-drug resistance, may influence the rate at which monepantel resistance develops. nih.gov Field observations have frequently shown that parasite populations that first developed resistance to monepantel were already resistant to one or more of the older, broad-spectrum anthelmintic classes. nih.govinternational-animalhealth.com This suggests that populations with a history of developing resistance are adept at evolving new resistance mechanisms when a new selection pressure is applied. cambridge.org The high frequency of 'pre-existing' resistance alleles for other drug classes in many parasite populations provides a genetic landscape ripe for the selection of new resistance traits. researchgate.net

Interestingly, some studies have investigated a more direct genetic interaction. For instance, one study involving Teladorsagia circumcincta explored whether selection with monepantel had any effect on the genetic markers for benzimidazole (B57391) resistance. The findings suggested a potential negative correlation, where monepantel treatment might actually select against the β-tubulin alleles that confer benzimidazole resistance. nih.gov This raises the possibility of complex genetic trade-offs, where the adaptations that confer resistance to one drug class may come at a fitness cost or create a susceptibility to another.

The table below summarizes findings from studies on parasite populations with known pre-existing resistance that subsequently developed resistance to monepantel.

Parasite SpeciesHostPre-existing Resistance ProfileCountry of ReportReference
Haemonchus contortusSheepBenzimidazoles, Levamisole, Ivermectin, ClosantelUruguay inia.uy
Teladorsagia circumcinctaGoatsLikely multi-drug resistant backgroundNew Zealand inia.uynih.gov
Trichostrongylus colubriformisGoatsLikely multi-drug resistant backgroundNew Zealand inia.uynih.gov
Teladorsagia circumcinctaSheepBenzimidazoles, Levamisole, Macrocyclic LactonesUnited Kingdom nih.govresearchgate.net
Trichostrongylus vitrinusSheepBenzimidazoles, Levamisole, Macrocyclic LactonesUnited Kingdom researchgate.net
Oesophagostomum venulosumSheepBenzimidazoles, Levamisole, Macrocyclic LactonesUnited Kingdom researchgate.net

Metabolism and Pharmacokinetics of R Monepantel Sulfone in Non Human Models

Absorption, Distribution, and Excretion Studies in Target Animal Species

Studies in sheep and cattle have been fundamental in characterizing the absorption, distribution, and excretion of monepantel (B609222) and its primary metabolite, (R)-monepantel sulfone.

Systemic Exposure and Bioavailability Dynamics

Following oral administration of monepantel to sheep, the parent compound is absorbed and rapidly metabolized to monepantel sulfone. nih.govwikipedia.org The sulfone metabolite is readily detected in the bloodstream, with concentrations quickly surpassing those of monepantel itself. nih.govresearchgate.net In sheep, the peak plasma concentration (Cmax) of monepantel sulfone is significantly higher and occurs later than that of the parent drug, indicating rapid and extensive conversion. wikipedia.org

The bioavailability of orally administered monepantel in sheep is approximately 31%. nih.gov However, the systemic exposure to the active monepantel sulfone is nearly equivalent to that achieved with intravenous administration of monepantel, highlighting the efficiency of the oral route for delivering the active metabolite. nih.gov The terminal half-life of monepantel sulfone in the blood of sheep is considerably longer than that of monepantel, at nearly 6 days following a single intravenous dose of monepantel. fao.org In cattle, the terminal half-life of monepantel sulfone is shorter, around 3 days after oral administration. fao.org

Pharmacokinetic Parameters of Monepantel and this compound in Sheep

Parameter Monepantel This compound
Tmax (hours) 16 24
Cmax (ng/mL) 17.9 94.3
AUC (ng.h/mL) 671 11125
Mean Residence Time (hours) 4.9 111

Data from a study involving oral administration of 3 mg/kg monepantel to sheep. nih.govwikipedia.org

Excretion Routes and Mass Balance

The primary route of elimination for monepantel and its metabolites is through the feces, with a smaller proportion excreted in the urine. apvma.gov.aufao.org In a study with radiolabelled monepantel in sheep, approximately 87-92% of the administered dose was eliminated within 12 days. fda.gov Fecal excretion accounted for the majority of the eliminated radioactivity. apvma.gov.aufao.org A significant portion of the parent compound can be found unchanged in the feces after oral administration, suggesting incomplete absorption. apvma.gov.au

In cattle, a similar excretion pattern is observed, with about 36% of the dose eliminated in the feces and 21% in the urine within three days of oral administration. europa.eufda.gov The total recovery of radioactivity in cattle via urine, feces, and milk can be over 92% of the administered dose. europa.eu

Biotransformation Pathways and Metabolite Profiling

The biotransformation of monepantel is a critical aspect of its pharmacokinetic profile, leading to the formation of this compound and other metabolites.

Oxidative Metabolism to this compound and Other Phase I Metabolites

The metabolism of monepantel primarily involves oxidation of the sulfur atom to form monepantel sulfoxide (B87167), which is then rapidly oxidized further to the more stable monepantel sulfone. apvma.gov.auresearchgate.net This sulfone metabolite is the principal and most persistent metabolite found in tissues and blood. fao.orgapvma.gov.au In addition to S-oxidation, other Phase I metabolic reactions occur.

The key initial step in monepantel's metabolism is S-oxidation. researchgate.netupce.cz This process occurs in two steps, first forming a sulfoxide intermediate and then the sulfone. apvma.gov.au Another identified Phase I biotransformation pathway is arene hydroxylation, which involves the addition of a hydroxyl group to the aromatic ring of the molecule. researchgate.netupce.cz These oxidative processes increase the polarity of the compound, preparing it for further metabolism or excretion.

The oxidative metabolism of monepantel to its sulfone derivative is catalyzed by enzymes in the liver. nih.govconicet.gov.ar Studies using liver microsomes from sheep and cattle have shown that the Cytochrome P450 (CYP) enzyme system is heavily involved in this conversion. nih.govconicet.gov.ar Specifically in sheep, both the CYP system and flavin-monooxygenase (FMO) system contribute to the formation of monepantel sulfone, with the CYP system playing the larger role. nih.govconicet.gov.ar In cattle, the conversion appears to be almost exclusively mediated by the CYP system. nih.govconicet.gov.ar

Further research has indicated that monepantel can induce the expression of certain CYP enzymes in sheep, particularly CYP3A24. researchgate.netmedkoo.comnih.gov This induction can increase the rate of its own metabolism and potentially that of other drugs metabolized by the same enzymes. nih.govupce.cz

Enzyme Systems Involved in Monepantel S-oxidation

Animal Species Enzyme System(s) Key Findings
Sheep Cytochrome P450 (CYP), Flavin-monooxygenase (FMO) The conversion rate to monepantel sulfone is about fivefold higher than in cattle. The relative involvement is approximately 36% FMO and 64% CYP. nih.govconicet.gov.ar

| Cattle | Cytochrome P450 (CYP) | The CYP system appears to be almost solely responsible for the S-oxidation of monepantel. nih.govconicet.gov.ar |

Conjugative Metabolism (Phase II)

Following Phase I biotransformation, which primarily involves the oxidation of monepantel to its sulfoxide and subsequently to the monepantel sulfone metabolite, the compound undergoes extensive Phase II conjugative metabolism. researchgate.netupce.cz These reactions increase the water solubility of the metabolites, facilitating their excretion from the body. abdn.ac.uk In non-human models, particularly in ovine hepatocytes, several Phase II pathways have been identified for monepantel and its metabolites. researchgate.netupce.cz These include glucuronidation, sulfation, and the formation of acetylcysteine conjugates. researchgate.netresearchgate.netupce.cz

Glucuronidation and sulfation are major Phase II metabolic pathways for monepantel. uomus.edu.iq Studies utilizing primary cultures of ovine hepatocytes have successfully identified both glucuronide and sulfate (B86663) conjugates of monepantel. researchgate.netupce.cz These conjugation reactions typically occur after a functional group, such as a hydroxyl group, is introduced or exposed during Phase I metabolism. upce.cz The hydroxyl group can then be conjugated with D-glucuronic acid or a sulfate group. upce.czuomus.edu.iq

The formation of acetylcysteine conjugates is another significant Phase II pathway for monepantel in ovine models. researchgate.netupce.cz This process is indicative of an initial conjugation with glutathione (B108866) (GSH), a key cellular antioxidant. upce.czuomus.edu.iq The resulting glutathione conjugates are often unstable and undergo further metabolic processing. researchgate.netupce.cz This involves the sequential removal of glutamic acid and glycine (B1666218) from the glutathione molecule. researchgate.netupce.cz The final step is the N-acetylation of the remaining cysteine conjugate, which results in the formation of a mercapturic acid derivative, specifically an acetylcysteine conjugate. researchgate.netupce.cz

The detection of acetylcysteine conjugates of monepantel in ovine hepatocyte studies confirms this multi-step pathway. researchgate.netupce.cz Interestingly, when compared with other AADs in the same in vitro system, acetylcysteine conjugates were found to be unique to monepantel metabolism. upce.cz

Table 1: Identified Phase II Metabolites of Monepantel in Ovine Hepatocyte Models

Conjugation Type Metabolite Description Source
Glucuronidation Glucuronide conjugates of Monepantel researchgate.net, upce.cz
Sulfation Sulfate conjugates of Monepantel researchgate.net, upce.cz
Acetylcysteine Conjugation Acetylcysteine conjugates of Monepantel (formed via a glutathione intermediate) researchgate.net, upce.cz, upce.cz

Comparative Metabolism Across Host Species and Parasite Strains

The metabolism of monepantel has been evaluated in several host species and has been found to be qualitatively similar between laboratory animals (rats, dogs) and the target species, sheep. apvma.gov.aueuropa.eu In these host species, monepantel is rapidly absorbed and metabolized, with monepantel sulfone being the predominant metabolite found in tissues and plasma. apvma.gov.auresearchgate.netnih.gov In vitro investigations using hepatocytes from rats, cattle, and sheep also showed similar metabolic profiles. fda.govfao.org

However, significant metabolic differences are observed when comparing the biotransformation in the host to that within the target parasites. nih.gov Furthermore, metabolic capabilities appear to vary between anthelmintic-susceptible and resistant strains of the same parasite species. nih.govcambridge.org

Studies comparing the biotransformation of monepantel in susceptible and resistant strains of the gastrointestinal nematode Haemonchus contortus have revealed significant differences, suggesting that metabolism may play a role in resistance. nih.govcambridge.org A key finding is that nematodes from a resistant strain appear to have a greater capacity to metabolize monepantel than those from a susceptible strain. nih.govcambridge.org

An ex vivo study using the multi-drug resistant White River (WR) strain and the susceptible Inbred Susceptible Edinburgh (ISE) strain of H. contortus demonstrated these metabolic differences. nih.gov Key findings from this comparative analysis include:

Number of Metabolites: A greater number of monepantel metabolites were identified in the resistant WR strain compared to the susceptible ISE strain. nih.govcambridge.org Four distinct metabolites were found in the homogenate of the WR strain, whereas only three were detected in the ISE strain. cambridge.org

Excretion of Metabolites: Metabolites were detected in the incubation medium of the resistant WR strain, indicating that the nematodes were able to metabolize and excrete the products. cambridge.org In contrast, no metabolites were found in the medium for the susceptible ISE strain. cambridge.org

Metabolic Pathways: A notable difference is that while host species like sheep extensively utilize Phase II conjugation, H. contortus appears unable to metabolize monepantel via these pathways. nih.gov The biotransformation in the nematode is limited to Phase I reactions, including the novel observation of nitrile hydrolysis in helminths. nih.gov

These findings collectively suggest that resistant nematodes possess more diverse or more active biotransformation enzymes, enabling them to deactivate the drug more effectively than their susceptible counterparts. cambridge.org

Table 2: Comparative Metabolism of Monepantel in Susceptible vs. Resistant H. contortus Strains

Feature Susceptible Strain (ISE) Resistant Strain (WR) Source
Number of Metabolites (in homogenate) 3 4 cambridge.org
Metabolites in Incubation Medium Not detected 2 metabolites detected cambridge.org
Metabolic Capability Lower biotransformation capacity Higher biotransformation capacity cambridge.org, nih.gov
Phase II Metabolism Not observed Not observed nih.gov

Synthetic Chemistry and Structure Activity Relationships of R Monepantel Sulfone

Chiral Synthesis Approaches to (R)-Monepantel and its Sulfone Metabolite

The development of monepantel (B609222) originated from the screening of racemic amino-acetonitrile derivatives. d-nb.infosonar.ch The active anthelmintic agent, monepantel, was identified as the (S)-enantiomer (also referred to as AAD 1566) after the separation of a racemic mixture. d-nb.info The other enantiomer, which corresponds to (R)-Monepantel, was found to be biologically inactive. d-nb.infonih.gov

The synthesis of (R)-Monepantel Sulfone is primarily achieved through the oxidation of its parent compound, (R)-Monepantel. After administration, monepantel is rapidly metabolized in vivo, with oxidation of the trifluoromethylsulfanyl group being a key pathway. wikipedia.orgfao.org This process leads to the formation of monepantel sulfoxide (B87167) and subsequently monepantel sulfone, which is the major metabolite found in plasma and tissues. wikipedia.orgresearchgate.netnih.gov This metabolic conversion is rapid, with the sulfone metabolite predominating over the parent compound within hours of administration. wikipedia.orgnih.gov

Synthetic approaches in the laboratory can mimic this metabolic oxidation. The synthesis of sulfone derivatives of AADs can be accomplished by the selective oxidation of the corresponding sulfide (B99878) precursor. For instance, the use of oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) allows for the controlled conversion of the sulfide to the sulfoxide and further to the sulfone. researchgate.net The chiral integrity of the molecule is maintained during this oxidation process, allowing for the specific synthesis of this compound from (R)-Monepantel.

Design and Synthesis of Novel this compound Analogs and Derivatives

The exploration of novel analogs and derivatives of the monepantel scaffold has been a key area of research to understand the structural requirements for anthelmintic activity and to develop new anti-infective agents. acs.orguzh.ch

The core structure of monepantel consists of an amino-acetonitrile core with distinct aryloxy and benzamide (B126) moieties. sonar.ch Structure-activity relationship studies have shown that modifications to these parts of the molecule significantly impact biological efficacy. nih.gov The initial hit compound, AAD 450, was optimized to create monepantel by incorporating specific groups on both the phenoxy and benzamide rings. nih.gov

Synthetic strategies for creating analogs involve modifying these moieties. This can include altering the substitution patterns on the aromatic rings, introducing different functional groups, or replacing the rings with other heterocyclic systems. The goal is to probe the electronic and steric requirements of the binding pocket on the target receptor. nih.gov While most of this work has focused on the active (S)-enantiomer, the synthetic routes are applicable for creating a library of this compound analogs for comparative studies.

An innovative approach to creating novel monepantel analogs has been the incorporation of organometallic subunits, such as ferrocene (B1249389) and ruthenocene. acs.orgrsc.orgresearchgate.net These metallocenes can be appended to the monepantel scaffold, for instance, by replacing the benzamide unit. researchgate.net

The synthesis of these organometallic derivatives typically involves a multi-step process. rsc.org For example, ferrocenyl and ruthenocenyl analogues have been prepared and isolated as racemic mixtures. rsc.org These compounds were fully characterized using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. acs.orgrsc.org The biological evaluation of these metallocenyl analogues against parasitic nematodes has provided valuable insights. Studies have shown that some ferrocenyl derivatives exhibit nematocidal activity, whereas the corresponding ruthenocenyl compounds were often found to be inactive at similar concentrations. rsc.orgresearchgate.net This suggests that the nature of the organometallic moiety is a critical determinant of biological activity.

Analog TypeMetal SubunitExample CompoundIn Vitro Activity (vs. H. contortus)Reference
Ferrocenyl AnalogFerroceneFerrocenyl derivative 4aActive rsc.orgresearchgate.net
Ferrocenyl AnalogFerroceneFerrocenyl derivative 6aActive rsc.orgresearchgate.net
Ruthenocenyl AnalogRuthenoceneRuthenocenyl derivative 4bInactive rsc.orgresearchgate.net
Ruthenocenyl AnalogRuthenoceneRuthenocenyl derivative 6bInactive rsc.orgresearchgate.net

Structure-Activity Relationship (SAR) Investigations

SAR investigations are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For the AAD class, these studies have been pivotal in identifying the key structural features necessary for anthelmintic efficacy.

The anthelmintic activity of the AAD class is dependent on several key structural features. cambridge.org The central amino-acetonitrile core is a foundational element of the pharmacophore. sonar.ch However, the specific substitutions on the aryloxy and benzamide moieties are essential for potent activity. nih.gov

Cryo-electron microscopy studies of monepantel bound to its target receptor, ACR-23, have provided detailed structural insights into these interactions. nih.gov Key findings from these SAR studies include:

The Cyano Group (R1): The cyano group on the phenoxy moiety points into a void between the Cys-loop and the M2-M3 loop of the receptor, forming important interactions. nih.gov

The Trifluoromethyl Group (R3): This group on the phenoxy moiety is also crucial for optimal binding. nih.gov

The Benzamide Moiety: The addition of a sulfur atom in the R4 group of the benzamide moiety, as seen in monepantel, is essential for optimal efficacy compared to earlier AADs. nih.gov

These specific modifications are necessary for the molecule to fully occupy the allosteric binding site on the ACR-23 receptor, leading to its potent activity as a super-agonist. nih.gov

Stereochemistry plays a decisive role in the biological efficacy of monepantel. The anthelmintic activity is almost exclusively attributed to the (S)-enantiomer (monepantel), while the (R)-enantiomer (referred to as AAD 96i in racemic mixtures) is inactive. d-nb.infonih.gov

This stereoselectivity is a direct consequence of the three-dimensional structure of the binding site on the nematode-specific nicotinic acetylcholine (B1216132) receptor subunit. nih.govmsdvetmanual.com The specific spatial arrangement of the atoms in the (S)-enantiomer allows it to fit precisely into the allosteric binding site located in the transmembrane domain of the receptor. nih.gov In contrast, the (R)-enantiomer cannot achieve the necessary orientation for effective binding, rendering it biologically inert. This highlights that the chiral center is a critical pharmacophoric element, and only the correct stereoisomer can induce the conformational change in the receptor that leads to channel opening and subsequent paralysis of the nematode. nih.govmsdvetmanual.com The sulfone metabolite of monepantel is also active, and it is understood that this stereochemical requirement is maintained. wikipedia.orgresearchgate.net Therefore, this compound, derived from the inactive enantiomer, is not expected to possess significant anthelmintic activity.

CompoundEnantiomerRelative Anthelmintic ActivityReference
AAD 1566(S)-enantiomer (Monepantel)High (99-100% efficacy at 1 mg/kg) d-nb.info
AAD 96i(R)-enantiomerInactive d-nb.infonih.gov

Modulation of Physicochemical Properties for Optimized Activity

The optimization of a drug candidate's biological activity is intrinsically linked to its physicochemical properties. These properties govern the absorption, distribution, metabolism, and excretion (ADME) profile of a compound, as well as its ability to interact with its molecular target. For this compound, the active metabolite of the anthelmintic drug monepantel, understanding and modulating these properties is a key strategy in the pursuit of enhanced efficacy and improved therapeutic profiles. While specific studies exclusively detailing the systematic modulation of this compound's physicochemical properties are not extensively available in the public domain, the principles of medicinal chemistry and data from related amino-acetonitrile derivatives (AADs) provide a framework for this endeavor.

Key physicochemical parameters that are typically considered for optimization include lipophilicity, solubility, and molecular size. Lipophilicity, often expressed as the logarithm of the octanol-water partition coefficient (LogP), influences a molecule's ability to cross biological membranes. Solubility is critical for ensuring that a drug can be formulated and absorbed effectively. Molecular size and shape also play a significant role in how a molecule interacts with its biological target and how it is processed by the body.

Research into the broader class of AADs has demonstrated that modifications to the chemical scaffold can significantly impact these properties and, consequently, the anthelmintic activity. For instance, the parent drug, monepantel, is known to be a lipophilic compound with low water solubility. The metabolic conversion to this compound, through the oxidation of the thioether to a sulfone, is a prime example of in vivo modulation of physicochemical properties. This transformation increases the polarity of the molecule, which can affect its distribution and clearance from the body.

While detailed experimental data on a series of this compound analogs is limited, we can infer the impact of structural modifications on physicochemical properties based on computational predictions and established medicinal chemistry principles. The table below presents computed physicochemical properties for this compound, providing a baseline for understanding its characteristics.

PropertyValue
Molecular FormulaC₂₀H₁₃F₆N₃O₄S
Molecular Weight505.4 g/mol
XLogP3-AA3.9
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count12
Rotatable Bond Count6

Data sourced from PubChem CID: 44181739.

Further optimization of this compound would likely involve synthetic modifications to its core structure. For example, the introduction of polar functional groups could enhance aqueous solubility, which may be advantageous for certain formulation strategies. Conversely, modifications to increase lipophilicity in specific regions of the molecule could enhance its ability to penetrate the cuticle of parasitic nematodes.

Advanced Research Methodologies in R Monepantel Sulfone Studies

In Vitro Efficacy Assessment Techniques

In vitro assays are fundamental for the initial screening and detailed characterization of anthelmintic compounds like (R)-Monepantel sulfone. These techniques offer a controlled environment to assess the direct effects of the compound on various life stages of the parasite, independent of the host animal.

Larval Development Assays (LDAs) are a cornerstone for evaluating the efficacy of anthelmintics by measuring their ability to inhibit the growth and maturation of nematode larvae. In these assays, nematode eggs are hatched, and the first-stage larvae (L1) are cultured in the presence of varying concentrations of the test compound. The development to the third-stage infective larvae (L3) is monitored.

Research on Haemonchus contortus has demonstrated the utility of the LDA in detecting resistance to monepantel (B609222). nih.gov One study revealed that a monepantel-resistant isolate contained two distinct subpopulations. nih.gov Approximately 40% of the population showed a low level of resistance, with an IC50 (half-maximal inhibitory concentration) value about 7-fold higher than the susceptible baseline. The remaining 60% exhibited a very high level of resistance, with an IC50 value over 1000-fold greater than the susceptible isolate. nih.gov This highlights the LDA's sensitivity in not only detecting resistance but also in characterizing the heterogeneity of the resistant phenotype within a parasite population. nih.gov The assay format, often utilizing 24- or 96-well plates, allows for standardized and relatively high-throughput screening. embrapa.br

Assessing the impact of this compound on larval motility and egg viability provides direct evidence of its anthelmintic properties.

Egg Hatch Tests (EHT) , also known as Egg Hatch Assays (EHA), are used to determine the ovicidal activity of a compound. nih.govnih.gov This method involves incubating nematode eggs with different concentrations of the anthelmintic and quantifying the percentage of eggs that fail to hatch compared to untreated controls. nih.gov Studies have shown that both monepantel and its sulfone metabolite exhibit moderate ovicidal activity against several important nematode species of ruminants, with efficacy varying by species. nih.govresearchgate.net For instance, H. contortus was found to be more sensitive to this compound than Trichostrongylus axei. nih.gov The EHT is considered a valuable tool for the phenotypic characterization of monepantel sensitivity and for investigating the mechanisms involved in the development of resistance. nih.gov

Larval Motility and Migration Inhibition Assays measure the paralytic effects of the compound on larvae. Modern techniques utilize real-time cell monitoring devices and automated trackers that can objectively measure and quantify parasite motility. nih.govbiorxiv.org These high-throughput methods provide real-time IC50 values and can effectively discriminate between susceptible and resistant isolates of nematodes like H. contortus. nih.gov By continuously monitoring larval movement, these assays can detect subtle drug effects that might be missed by manual observation. nih.govbiorxiv.org

Table 1: In Vitro Ovicidal Activity (ED50) of Monepantel and Monepantel Sulfone Against Drug-Sensitive Nematode Isolates

Nematode SpeciesCompoundED50 (μg/ml)
Haemonchus contortusMonepantel1.7
This compound2.7
Teladorsagia circumcinctaMonepantel2.1
This compound2.7
Trichostrongylus axeiMonepantel68.7
This compound60.1

Data sourced from Bartley et al. (2016). nih.gov ED50 represents the effective dose required to inhibit 50% of egg hatching.

The primary mechanism of action for monepantel and this compound involves inducing paralysis, which ultimately leads to the parasite's death. cambridge.orgnih.gov These compounds function as positive allosteric modulators and direct agonists of a specific class of nicotinic acetylcholine (B1216132) receptors (nAChRs) that are unique to nematodes, particularly the DEG-3/DES-2 subfamily, which includes the ACR-23 receptor (also known as MPTL-1). nih.govmsdvetmanual.com

Assays designed to observe worm paralysis are critical for mechanistic studies. These assays typically involve exposing adult worms or later-stage larvae to the compound and monitoring for the cessation of movement. The binding of this compound to its target receptor leads to an uncontrolled influx of ions, causing hypercontraction of the body wall muscles. cambridge.orgnih.gov This results in an irreversible spastic paralysis, preventing the worm from feeding and maintaining its position in the gastrointestinal tract, leading to expulsion and death. nih.govmsdvetmanual.com This unique mode of action is a key reason for its efficacy against nematode strains that have developed resistance to other anthelmintic classes. cambridge.org

Molecular Genetic and Genomic Approaches

To delve deeper into the mechanisms of drug action and resistance, researchers employ sophisticated molecular and genomic tools. These approaches allow for the precise investigation of gene function and the global analysis of changes in gene and protein expression.

Gene editing technologies, most notably CRISPR-Cas9, have revolutionized the study of drug targets and resistance mechanisms. nih.gov This system allows for precise modifications of an organism's genome, including gene knockouts, insertions, and specific base edits. nih.gov

In the context of this compound, CRISPR-Cas9 is an invaluable tool for target validation. The proposed target is the mptl-1 gene, which codes for a subunit of the ACR-23 nicotinic acetylcholine receptor. nih.gov Using CRISPR-Cas9, researchers can specifically disrupt or alter the mptl-1 gene in a susceptible strain of a model nematode, such as Caenorhabditis elegans or H. contortus. If these genetically modified worms subsequently show reduced sensitivity or complete resistance to this compound, it provides definitive evidence that mptl-1 is the primary target of the drug. nih.govnih.gov

Furthermore, CRISPR-Cas9 can be used for resistance modeling. Specific mutations in the mptl-1 gene that are identified in field-resistant parasite populations can be replicated in susceptible laboratory strains. This allows for the direct study of how a particular mutation contributes to the resistance phenotype, helping to understand the molecular basis of resistance and to develop tools for its detection. nih.gov

Transcriptomics (the study of the complete set of RNA transcripts) and proteomics (the study of the entire complement of proteins) are powerful "omics" approaches used to understand how parasites respond to drug treatment and develop resistance. nih.govfrontiersin.org

By comparing the gene expression profiles (transcriptomes) of this compound-treated versus untreated parasites, or resistant versus susceptible strains, researchers can identify genes and pathways that are altered. For example, transcriptomic analysis might reveal the upregulation of genes encoding detoxification enzymes or drug efflux pumps in resistant worms, suggesting these as potential mechanisms of resistance. Genotypic analyses of resistant Teladorsagia circumcincta have already identified the presence of null mutations in the Tci-mptl-1 gene, which would be detectable through transcriptomic changes. nih.gov

Similarly, proteomic profiling compares the protein expression between these groups. frontiersin.org This can directly identify changes in the abundance of the target protein (ACR-23 receptor) or reveal other proteins whose expression levels are altered in resistant parasites. These differentially expressed proteins can serve as biomarkers for resistance or as new targets for future anthelmintics. frontiersin.org Together, these genomic and proteomic approaches provide a comprehensive, system-wide view of the molecular changes associated with this compound action and resistance.

Functional Genomics in Model Nematodes (e.g., Caenorhabditis elegans)

The free-living nematode Caenorhabditis elegans serves as a powerful model organism for functional genomics studies, providing critical insights into the targets of anthelmintic compounds like this compound. Genetic approaches in C. elegans have been instrumental in identifying the molecular targets of the amino-acetonitrile derivative (AAD) class of drugs, to which Monepantel and its sulfone metabolite belong.

Research has demonstrated that the acr-23 gene, which encodes a subunit of a nicotinic acetylcholine receptor (nAChR), is a prominent target for Monepantel. nih.gov Functional genomics techniques, such as the generation of gene knock-out nematodes, have been employed to validate this interaction. For instance, a C. elegans line with a knock-out of the acr-23 gene was created by inserting a stop codon into its coding sequence. nih.gov Subsequent sensitivity assays revealed that this knock-out strain lost a significant portion of its sensitivity to Monepantel compared to the wild-type, providing direct genetic evidence of ACR-23's role as a primary target. nih.gov While these studies often focus on the parent compound, the findings are directly relevant to this compound, as it is the active metabolite that ultimately interacts with the target receptor in vivo. These methodologies allow researchers to dissect the genotype-phenotype relationship, confirming that the anthelmintic effect is directly linked to the interaction with specific ion channels. nih.gov

Such functional genomics tools are essential for:

Target Identification and Validation: Confirming which specific genes and the proteins they encode are the direct targets of the anthelmintic.

Mechanism of Action Studies: Understanding how the compound's interaction with its target leads to the desired physiological effect (e.g., paralysis and expulsion of the parasite). nih.gov

Resistance Studies: Investigating the genetic basis of resistance, which may arise from mutations in the target gene.

The ability to create and analyze transgenic and knock-out strains of C. elegans provides a robust platform for detailed in-vivo characterization of the anthelmintic activity of compounds like this compound. nih.gov

Electrophysiological Recordings in Oocyte Expression Systems

To directly study the interaction of this compound with its target ion channels at a functional level, researchers utilize heterologous expression systems, most notably Xenopus laevis oocytes. researchgate.netnih.gov This system allows for the functional expression of specific nematode ion channels, which can then be studied using electrophysiological techniques like two-electrode voltage-clamp. nih.gov

In this methodology, the genetic material (cRNA) encoding nematode-specific receptor subunits, such as Hco-DEG-3 and Hco-DES-2 from the parasitic nematode Haemonchus contortus, is injected into the oocytes. The oocytes then synthesize and embed these channels into their plasma membrane, creating a model system to observe the direct effects of applied compounds.

Studies using this approach have revealed that this compound does not typically activate these channels on its own. Instead, it acts as a positive allosteric modulator. researchgate.net When the channels are activated by their natural agonist (e.g., choline), the co-application of this compound significantly enhances the electrical currents flowing through the channel. researchgate.netnih.gov This potentiation of the choline-mediated currents is a hallmark of its modulatory action. nih.gov Conversely, research has also shown that in some receptor subtypes, such as those from Ascaris suum and Oesophagostomum dentatum, monepantel can act as a non-competitive antagonist. nih.gov

These electrophysiological recordings provide precise, quantitative data on the pharmacological properties of this compound, including its efficacy and mode of interaction with the receptor. The findings from oocyte expression systems have been crucial in confirming that nematode-specific nAChRs of the DEG-3 subfamily are key targets for this class of anthelmintics. researchgate.net

Advanced Analytical Techniques for Compound and Metabolite Detection in Research

Accurate detection and quantification of this compound and its parent compound in various biological matrices are essential for metabolism, pharmacokinetic, and residue studies. Advanced analytical techniques provide the necessary sensitivity and specificity for this purpose.

UHPLC-MS/MS is the premier analytical method for the determination of Monepantel and this compound in research settings. researchgate.netnih.gov This technique combines the high-resolution separation capabilities of UHPLC with the highly sensitive and specific detection of tandem mass spectrometry.

In a typical UHPLC-MS/MS method, a liquid sample extract is injected into the UHPLC system, where the compounds of interest are separated on a chromatographic column. The separated analytes then enter the mass spectrometer, where they are ionized, typically using electrospray ionization (ESI). The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides exceptional specificity. For this compound, a specific precursor ion (the ionized molecule) is selected and fragmented, and a specific product ion is monitored for quantification.

Key parameters from a validated UHPLC-MS/MS method for the detection of Monepantel and its sulfone metabolite are detailed below. nih.gov

ParameterMonepantelThis compound
Ionization Mode Negative ESINegative ESI
Precursor Ion (m/z) 472504
Product Ions (m/z) 186, 166186, 166

This method has been successfully validated for various matrices, including milk and muscle tissue, demonstrating high mean recovery rates and good repeatability. nih.gov For instance, single-laboratory validation has shown mean recoveries of 106% in milk and 108% in muscle for this compound. nih.gov The decision limit (CCα) in milk has been reported as 2.08 µg kg⁻¹. nih.gov The high accuracy and sensitivity of UHPLC-MS/MS make it indispensable for detailed metabolic profiling and residue analysis in research. researchgate.netupce.cz

The quality of data obtained from UHPLC-MS/MS analysis is highly dependent on the effectiveness of the sample preparation method used to extract the analytes from the complex biological matrix. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and effective approach for preparing samples for the analysis of Monepantel and this compound. researchgate.netnih.gov

The QuEChERS protocol typically involves two main steps:

Extraction: The sample (e.g., homogenized tissue, milk) is first extracted with an organic solvent, usually acetonitrile (B52724). Salts such as magnesium sulfate (B86663) and sodium chloride are added to induce liquid-liquid partitioning, which helps to separate the acetonitrile layer containing the analytes from the aqueous and solid components of the sample. researchgate.net

Dispersive Solid-Phase Extraction (d-SPE) Clean-up: An aliquot of the acetonitrile extract is then mixed with a combination of sorbents to remove interfering matrix components like lipids and pigments. This "clean-up" step is crucial for reducing matrix effects and improving the accuracy and longevity of the UHPLC-MS/MS system. researchgate.net

The QuEChERS method has been successfully modified and validated for the extraction of this compound from challenging matrices like goat's milk and ovine muscle. nih.gov It offers significant advantages, including rapid sample throughput and reduced solvent consumption, making it an efficient and environmentally friendly choice for modern analytical research. researchgate.net

Comparative Pharmacological Analyses of R Monepantel Sulfone

Comparisons with Other Anthelmintic Classes and Their Modes of Action

The anthelmintic activity of (R)-Monepantel sulfone is derived from its function as a positive allosteric modulator of a nematode-specific nicotinic acetylcholine (B1216132) receptor (nAChR) subunit known as MPTL-1 (a member of the DEG-3 receptor subfamily). nih.govmsdvetmanual.com This receptor is absent in mammals, which accounts for the compound's selective toxicity. researchgate.net Binding of this compound to this receptor forces the associated ion channel to open, leading to an uncontrolled influx of ions and depolarization of the muscle cells. cambridge.orgnih.gov This results in irreversible spastic paralysis and eventual death of the nematode. cambridge.orgmsdvetmanual.com

This mechanism is distinct from those of other major anthelmintic classes, which target different receptors or cellular processes. The key feature of monepantel (B609222), and by extension this compound, is its full effectiveness against nematode strains that have developed resistance to older drug classes like benzimidazoles, levamisole (B84282), and macrocyclic lactones. cambridge.orgnih.govresearchgate.net

Anthelmintic ClassExample Compound(s)Primary Molecular TargetResulting Effect on Nematode
Amino-Acetonitrile Derivatives (AADs)This compoundNematode-specific nAChR subunit (MPTL-1/DEG-3) nih.govmsdvetmanual.comSpastic Paralysis cambridge.orgmsdvetmanual.com
Benzimidazoles (BZs)Albendazole (B1665689), Fenbendazoleβ-tubulin merckvetmanual.commsdvetmanual.comDisruption of microtubule formation, leading to impaired cellular functions and starvation merckvetmanual.commsdvetmanual.com
Imidazothiazoles / TetrahydropyrimidinesLevamisole, Pyrantel, MorantelDifferent subtypes of nicotinic acetylcholine receptors (nAChRs) cambridge.orgmsdvetmanual.comSpastic Paralysis cambridge.orgmsdvetmanual.com
Macrocyclic Lactones (MLs)Ivermectin, Abamectin, MoxidectinGlutamate-gated chloride channels (GluCls) merckvetmanual.commsdvetmanual.comFlaccid Paralysis researchgate.net
SpiroindolesDerquantelAntagonist of neuronal nAChRs merckvetmanual.comFlaccid Paralysis merckvetmanual.com
Cyclic OctadepsipeptidesEmodepsideLatrophilin-like receptor and SLO-1 ion channel merckvetmanual.comInhibition of pharyngeal pumping, paralysis, and death merckvetmanual.com

Synergistic and Antagonistic Interactions with Other Compounds

The unique mode of action of this compound makes its parent compound, monepantel, a candidate for combination therapies aimed at enhancing efficacy and managing resistance. Studies have explored its co-administration with anthelmintics from other classes, revealing beneficial interactions.

When monepantel was administered with benzimidazoles such as albendazole (ABZ) or ricobendazole (RBZ), the combinations achieved 100% efficacy against all gastrointestinal nematode genera in cattle. nih.gov This included high efficacy against Oesophagostomum spp., a genus for which monepantel alone shows poor activity. nih.govresearchgate.net This suggests a synergistic or additive effect where the benzimidazole (B57391) compensates for the gap in monepantel's activity spectrum. The use of monepantel in combination with benzimidazole compounds is considered a valid strategy to extend its lifespan and address its limited activity against certain nematode species. nih.gov

CombinationObserved Interaction / OutcomeReference
Monepantel + Albendazole (BZ)Achieved 100% efficacy, including against Oesophagostomum spp. where monepantel alone is weak. Suggests a broadening of the activity spectrum. nih.govresearchgate.net
Monepantel + Ricobendazole (BZ)Demonstrated 100% efficacy against a range of gastrointestinal nematodes in cattle. nih.govresearchgate.net
Monepantel + Abamectin (ML)Used in commercial formulations (e.g., Zolvix Plus). wikipedia.org Effective against multi-drug resistant nematodes. nih.gov wikipedia.orgnih.gov

Cross-Resistance and Multi-Drug Resistance Patterns

A significant advantage of this compound is the lack of cross-resistance with other anthelmintic classes. cambridge.orgnih.gov Because it targets a unique receptor (MPTL-1), it remains highly effective against nematode populations that are resistant to benzimidazoles, macrocyclic lactones, and levamisole. cambridge.orgresearchgate.netresearchgate.net This makes it a crucial tool for controlling gastrointestinal nematodes on farms with established multi-drug resistance (MDR). nih.govresearchgate.net

Despite its effectiveness against MDR strains, resistance to monepantel itself has been documented. wikipedia.orgnih.gov Importantly, resistance to monepantel has often emerged in parasite populations that were already resistant to one or more of the older anthelmintic classes. nih.govredalyc.org While the mechanisms are distinct, some research suggests that pre-existing resistance to other drug classes may facilitate the more rapid selection for monepantel resistance within a population. nih.gov

Resistance to monepantel has been confirmed in several key nematode species, including Haemonchus contortus, Teladorsagia circumcincta, Trichostrongylus colubriformis, and Oesophagostomum species, in various countries shortly after its introduction. wikipedia.orgmsdvetmanual.comnih.gov This underscores that while this compound can break resistance to other drug classes, it is not immune to the development of resistance itself.

Drug ClassResistance Status of Nematode PopulationEfficacy of this compound
BenzimidazolesResistantEffective (No cross-resistance) cambridge.orgnih.gov
LevamisoleResistantEffective (No cross-resistance) cambridge.orgnih.gov
Macrocyclic LactonesResistantEffective (No cross-resistance) cambridge.orgnih.gov
MonepantelSusceptibleEffective
MonepantelResistantIneffective wikipedia.orgmsdvetmanual.com

Species-Specific Activity Profiles Against Various Nematode Genera

This compound, via its parent compound, exhibits a broad spectrum of activity against the most significant gastrointestinal nematodes of sheep and cattle, including both adult and L4 larval stages. cambridge.orgnih.gov However, its efficacy varies significantly between different nematode genera, a phenomenon linked to the presence or absence of its specific molecular target. cambridge.orgresearchgate.net

High Efficacy: this compound is highly effective against major pathogenic genera, including:

Haemonchus (e.g., H. contortus) nih.govnih.gov

Teladorsagia (formerly Ostertagia) (e.g., T. circumcincta) cambridge.orgnih.gov

Trichostrongylus (e.g., T. colubriformis, T. axei) cambridge.orgnih.gov

Cooperia nih.gov

Nematodirus fao.org

Variable or Poor Efficacy: Lower efficacy has been consistently reported against certain genera.

Oesophagostomum : Efficacy has been observed to be low and variable, ranging from 22% to 74% in some studies. nih.govnih.gov

Strongyloides (e.g., S. ratti): In vitro tests showed a lack of activity, which is attributed to this species having only a remote homolog of the MPTL-1 receptor. cambridge.orgresearchgate.net

Trichuris (e.g., T. muris): Showed no significant effect in vivo. cambridge.org

Ascaris (e.g., A. suum): Not affected by treatment in vivo. cambridge.orgnih.gov

Necator (e.g., N. americanus): Exhibited only partial worm burden reduction in hamster models. cambridge.orgnih.gov

This species-specificity highlights that the presence of the MPTL-1 receptor is a key determinant of susceptibility. cambridge.orgresearchgate.net

Nematode GenusEfficacy of this compoundReference
HaemonchusHigh nih.govnih.gov
Teladorsagia (Ostertagia)High cambridge.orgnih.gov
TrichostrongylusHigh cambridge.orgnih.gov
CooperiaHigh nih.gov
NematodirusHigh fao.org
ChabertiaHigh fao.org
OesophagostomumLow / Variable nih.govnih.govnih.gov
StrongyloidesIneffective cambridge.orgresearchgate.net
TrichurisIneffective cambridge.orgnih.gov
AscarisIneffective cambridge.orgnih.gov
AncylostomaHigh (adults) nih.gov
NecatorLow / Moderate cambridge.orgnih.gov

Future Research Directions in R Monepantel Sulfone Biology

Elucidation of Undiscovered Resistance Mechanisms and Their Molecular Underpinnings

While mutations in the nicotinic acetylcholine (B1216132) receptor subunit Hco-mptl-1 are known to confer resistance to monepantel (B609222) in Haemonchus contortus, the full spectrum of resistance mechanisms across different nematode species remains to be elucidated. Future research should focus on identifying novel genes and molecular pathways that contribute to the resistance phenotype.

Recent studies have identified significant single nucleotide polymorphisms (SNPs) in the mptl-1 gene, along with other genomic regions, that are associated with monepantel resistance in H. contortus. researchgate.net Further investigations into these and other genetic markers in resistant strains of species like Teladorsagia circumcincta and Trichostrongylus colubriformis are crucial. nih.govwikipedia.org The finding of different null mutations in the Tci-mptl-1 gene in various monepantel-resistant T. circumcincta populations suggests that resistance can arise from multiple independent mutations. nih.gov

Advanced genomic and transcriptomic analyses of resistant versus susceptible nematode populations will be instrumental in pinpointing changes in gene expression and previously unknown mutations. This will provide a more comprehensive understanding of the molecular basis of resistance, which is essential for the development of effective resistance management strategies.

Development of Strategies to Mitigate or Reverse Anthelmintic Resistance

The development of strategies to slow the progression of and potentially reverse anthelmintic resistance is a critical area of research. Several approaches have been proposed and warrant further investigation in the context of (R)-Monepantel Sulfone.

Combination Therapy: The simultaneous administration of two or more anthelmintics with different modes of action is a promising strategy. boehringer-ingelheim.com The rationale is that a parasite resistant to one drug will be eliminated by the other, thereby reducing the selection pressure for resistance to a single compound. boehringer-ingelheim.com Studies have shown that combining monepantel with abamectin, levamisole (B84282), and oxfendazole can be effective against multi-drug resistant nematodes. cambridge.orgresearchgate.net Further research is needed to identify the most effective and synergistic combinations to prolong the lifespan of monepantel.

Rotational Use: The practice of rotating between different classes of anthelmintics on an annual basis has been a long-standing recommendation. researchgate.net The underlying principle is that the fitness cost associated with resistance to one drug class may lead to a reversion to susceptibility when a different class is used. researchgate.net Modeling studies have explored the optimal rotation strategies, including combinations of monepantel with other anthelmintics, to maximize the delay of resistance. cambridge.org

Exploration of this compound's Activity Spectrum Against Emerging or Neglected Parasitic Nematodes

Monepantel, and by extension its active sulfone metabolite, has demonstrated a broad spectrum of activity against the major gastrointestinal nematodes of sheep. cambridge.orgnih.gov However, its efficacy against a wider range of parasitic nematodes, including those that are emerging as significant threats or have been historically neglected, requires further investigation.

The spectrum of activity for monepantel includes fourth-stage larvae and adults of numerous nematode species. fda.govnih.gov

Table 1: Documented Spectrum of Activity for Monepantel

Nematode Species Stage of Activity
Haemonchus contortus Fourth Larvae & Adults
Teladorsagia circumcincta Fourth Larvae & Adults
Teladorsagia trifurcata Fourth Larvae & Adults
Teladorsagia davtiani Fourth Larvae & Adults
Trichostrongylus axei Fourth Larvae & Adults
Trichostrongylus colubriformis Fourth Larvae & Adults
Trichostrongylus vitrinus Fourth Larvae & Adults
Cooperia curticei Fourth Larvae & Adults
Cooperia oncophora Fourth Larvae & Adults
Nematodirus battus Fourth Larvae & Adults
Nematodirus spathiger Fourth Larvae & Adults
Nematodirus filicollis Fourth Larvae & Adults
Chabertia ovina Fourth Larvae & Adults
Oesophagostomum venulosum Fourth Larvae & Adults

Research is needed to evaluate the efficacy of this compound against other economically important parasites of livestock and potentially against nematodes of companion animals and humans. For instance, while monepantel has shown high efficacy against many resistant strains of Haemonchus spp. and Cooperia spp. in cattle, its activity against Oesophagostomum spp. has been observed to be lower. nih.govnih.gov Understanding these gaps in the activity spectrum is crucial for its appropriate use and for identifying potential new therapeutic applications.

Integration of Omics Data for a Systems-Level Understanding of Drug-Parasite Interactions

The advent of "omics" technologies (genomics, transcriptomics, proteomics, and metabolomics) offers an unprecedented opportunity to gain a holistic, systems-level understanding of the interactions between this compound and parasitic nematodes.

Integrating these multi-omics datasets can elucidate the complex biological networks that are perturbed upon drug exposure. For example, transcriptomic studies can identify genes that are up- or down-regulated in response to treatment, providing insights into the parasite's stress response and potential mechanisms of tolerance or resistance. nih.gov Metabolomic analyses can reveal changes in metabolic pathways, highlighting the biochemical impact of the drug.

Furthermore, integrating host omics data with parasite and microbiota data can shed light on the intricate three-way interactions that influence infection outcomes and drug efficacy. nih.gov Such a systems biology approach will not only deepen our understanding of how this compound works but also has the potential to identify novel drug targets and biomarkers for resistance.

Rational Design of Novel Anthelmintic Compounds Based on this compound Structure-Activity Relationships

This compound's unique chemical structure and mode of action make it an excellent scaffold for the rational design of new anthelmintic compounds. A thorough understanding of the structure-activity relationships (SAR) of the amino-acetonitrile derivative class is fundamental to this effort.

By systematically modifying the chemical structure of monepantel and its sulfone metabolite and evaluating the impact on anthelmintic activity, researchers can identify the key chemical moieties responsible for its efficacy and selectivity. This knowledge can then be used to design novel analogs with improved properties, such as:

Enhanced potency: To achieve greater efficacy at lower doses.

Broader spectrum of activity: To target a wider range of parasitic nematodes.

Activity against resistant strains: By designing compounds that can overcome existing resistance mechanisms.

Improved pharmacokinetic profiles: To optimize drug exposure at the site of infection.

The synthesis and evaluation of derivatives, such as sulfoxide (B87167) and other sulfone variations, have already provided insights into the metabolic pathway and the activity of metabolites. researchgate.netupce.cz Continued research in this area, coupled with computational modeling and structural biology, will be crucial for the development of the next generation of anthelmintics that can effectively combat the growing threat of resistance.

Q & A

Basic: What are the critical physicochemical properties of (R)-Monepantel Sulfone for experimental design?

Methodological Answer:
Key properties include molecular weight (C₁₉H₂₀F₃N₃O₃S), solubility profiles (polar vs. nonpolar solvents), pKa (acid dissociation constants), and thermal stability. Researchers should prioritize:

  • Solubility testing using shake-flask methods with HPLC quantification to determine optimal solvents for biological assays .
  • Thermogravimetric analysis (TGA) to assess decomposition temperatures under varying humidity conditions.
  • Chiral purity verification via polarimetry or chiral HPLC to confirm enantiomeric excess (>98% for pharmacological studies) .

Advanced: How do enantiomeric impurities in this compound affect pharmacological activity?

Methodological Answer:
Impurities >2% in the (S)-enantiomer may alter target binding kinetics. To address this:

  • Use chiral stationary phase HPLC (e.g., Chiralpak IA-3) with UV detection (λ = 254 nm) to quantify impurities.
  • Conduct in vitro receptor-binding assays (e.g., competitive inhibition studies) comparing pure (R)-form vs. impure mixtures.
  • Apply molecular docking simulations (AutoDock Vina) to predict steric clashes caused by (S)-enantiomer interference .

Basic: What chromatographic techniques are recommended for purity analysis?

Methodological Answer:

  • Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection (220–280 nm) for routine purity checks.
  • LC-MS/MS for metabolite identification, using collision-induced dissociation to fragment ions (e.g., m/z 428 → 285 transition).
  • Validate methods per ICH Q2(R1) guidelines, including linearity (R² > 0.995) and LOD/LOQ determination .

Advanced: What strategies resolve co-elution issues in HPLC analysis of metabolites?

Methodological Answer:

  • Optimize mobile phase pH (e.g., 2.8–3.2 with formic acid) to enhance peak separation.
  • Employ HILIC chromatography for polar metabolites or 2D-LC for complex matrices.
  • Apply chemometric deconvolution (e.g., MCR-ALS) to distinguish overlapping peaks .

Basic: How should researchers address stability concerns during storage?

Methodological Answer:

  • Store lyophilized this compound at 0–6°C in amber vials under argon to prevent photodegradation and oxidation .
  • Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC assays to track degradation products.

Advanced: What degradation pathways dominate under accelerated conditions?

Methodological Answer:

  • Oxidative degradation : Use LC-ESI-MS to identify sulfone-to-sulfoxide conversion (Δm/z +16).
  • Hydrolytic cleavage : Incubate in buffered solutions (pH 1–9) and monitor ester bond hydrolysis via NMR (disappearance of δ 4.2 ppm signal).
  • Apply Arrhenius modeling to predict shelf-life at 25°C .

Basic: What in vitro models assess this compound’s efficacy?

Methodological Answer:

  • Cell viability assays (MTT or resazurin) in helminth larvae cultures (e.g., Haemonchus contortus L3 stage).
  • Transwell migration assays to evaluate antiparasitic effects on motility.
  • Normalize data to negative (DMSO) and positive (albendazole) controls .

Advanced: How do 3D organoid models improve predictive validity?

Methodological Answer:

  • Develop intestinal helminth-organoid co-cultures using Matrigel-embedded primary cells.
  • Quantify drug penetration via confocal microscopy with fluorescently tagged this compound.
  • Compare IC₅₀ values between 2D vs. 3D systems to assess model relevance .

Basic: What statistical approaches are appropriate for dose-response studies?

Methodological Answer:

  • Fit data to four-parameter logistic models (Hill equation) using GraphPad Prism.
  • Report EC₅₀ values with 95% confidence intervals (n ≥ 3 biological replicates).
  • Use ANOVA with Tukey’s post-hoc test for multi-group comparisons .

Advanced: How do nonlinear mixed-effects models improve PK/PD analysis?

Methodological Answer:

  • Implement Monolix or NONMEM to model population pharmacokinetics in sheep trials.
  • Incorporate covariates (e.g., body weight, hepatic function) to explain inter-individual variability.
  • Validate models via visual predictive checks and bootstrap resampling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.